molecular formula C15H24N4O B2374737 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide CAS No. 1798030-96-2

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

カタログ番号 B2374737
CAS番号: 1798030-96-2
分子量: 276.384
InChIキー: UOLXKZJARPWGLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MIBI, and it is a derivative of pyrimidine. MIBI has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.

科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. Their derivatives feature in more than twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The compound may serve as a scaffold for designing novel drugs with piperidine moieties. Investigating its interactions with biological targets and optimizing its pharmacokinetic properties could lead to promising drug candidates.

Anti-Tubercular Activity

In recent studies, novel derivatives containing piperidine moieties have been evaluated for their anti-tubercular activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed and tested against Mycobacterium tuberculosis H37Ra . Further exploration of this compound’s anti-TB potential could contribute to tuberculosis treatment strategies.

Anti-Fibrotic Agents

Certain piperidine-based compounds have demonstrated better anti-fibrosis activity than existing drugs. For example, some derivatives exhibited superior effects compared to Pirfenidone (PFD) on hepatic stellate cells (HSC-T6) . Investigating the mechanism of action and optimizing these derivatives could lead to improved therapies for fibrotic diseases.

Kinase Inhibition

Although not initially intended, a piperidine derivative showed significant activity against the kinase p70S6Kβ. Understanding its binding mode and selectivity profile could open avenues for kinase-targeted therapies .

特性

IUPAC Name

2-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11(2)15(20)16-10-13-17-12(3)9-14(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLXKZJARPWGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。